3-(6-Trifluoromethyl-pyridin-3-yl)-benzaldehyde
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Overview
Description
3-(6-Trifluoromethyl-pyridin-3-yl)-benzaldehyde is an organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a benzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-bromo-2-nitropyridine with a trifluoromethylating agent under basic conditions to form 3-(trifluoromethyl)pyridine . This intermediate can then be further reacted with benzaldehyde under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and specific reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(6-Trifluoromethyl-pyridin-3-yl)-benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products Formed
Oxidation: 3-(6-Trifluoromethyl-pyridin-3-yl)-benzoic acid.
Reduction: 3-(6-Trifluoromethyl-pyridin-3-yl)-benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(6-Trifluoromethyl-pyridin-3-yl)-benzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including as an inhibitor of specific enzymes.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 3-(6-Trifluoromethyl-pyridin-3-yl)-benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)-pyridine: Used as an intermediate in the synthesis of crop-protection products.
3-(Trifluoromethyl)pyridine: Utilized in the production of various commercial products.
Uniqueness
The combination of these functional groups can enhance the compound’s reactivity and binding affinity, making it a valuable intermediate in the synthesis of more complex molecules .
Properties
IUPAC Name |
3-[6-(trifluoromethyl)pyridin-3-yl]benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO/c14-13(15,16)12-5-4-11(7-17-12)10-3-1-2-9(6-10)8-18/h1-8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQDKJKKTKYVFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CN=C(C=C2)C(F)(F)F)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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